N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 2,3-dihydrobenzofuran scaffold and a 4-fluorophenylsulfanyl moiety. The 4-fluorophenyl substitution introduces electron-withdrawing effects, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S/c18-13-5-7-14(8-6-13)22-11-17(20)19-9-12-10-21-16-4-2-1-3-15(12)16/h1-8,12H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLOPLGXRXAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves several steps. One common synthetic route includes the following steps:
Formation of 2,3-dihydro-1-benzofuran: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Introduction of the 4-fluorophenyl group: This step typically involves the use of a fluorinating agent to introduce the fluorine atom into the phenyl ring.
Attachment of the sulfanyl group: This can be done using thiol reagents under appropriate reaction conditions.
Formation of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Recent studies have demonstrated the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Case Study: Antibacterial Activity
In a study published in Molecules, derivatives of benzofuran were synthesized and evaluated for antibacterial properties. The results indicated that compounds similar to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide exhibited minimum inhibitory concentrations (MICs) as low as 11 nM against certain bacterial strains .
Table 2: Antibacterial Efficacy
| Bacterial Strain | MIC (nM) |
|---|---|
| Staphylococcus aureus | 44 |
| MRSA | 11 |
| Escherichia coli | 180 |
Antiviral Applications
The compound's antiviral properties are under investigation, particularly against viral infections. N-Heterocycles, including derivatives of benzofuran, have been recognized for their ability to inhibit viral replication.
Case Study: Antiviral Activity
A recent review highlighted the efficacy of N-heterocycles in targeting viral enzymes. Compounds similar to this compound were noted for their potential in inhibiting reverse transcriptase, an essential enzyme for viral replication .
Table 3: Antiviral Potency
| Viral Target | EC50 (μM) |
|---|---|
| Reverse Transcriptase | 0.20 - 0.35 |
Anticancer Applications
Emerging research suggests that this compound may also possess anticancer properties. Studies have focused on its ability to induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that compounds related to this compound exhibited significant cytotoxic effects. For example, one derivative showed an IC50 value of 12.50 µM against MCF7 breast cancer cells .
Table 4: Anticancer Efficacy
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the sulfanyl group can modulate its reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide, highlighting their substituents, molecular weights, and reported activities:
Key Findings
Structural Variations and Bioactivity :
- The benzofuran scaffold in the target compound distinguishes it from analogs like iCRT3 (oxazole core) and Darapladib (cyclopentapyrimidine core). Benzofuran derivatives are associated with enhanced metabolic stability due to reduced oxidative metabolism .
- Substituent Position : The 4-fluorophenyl group in the target compound aligns with compounds 38 and 39 (), where fluorophenyl substitution at the para position improves antimicrobial potency compared to ortho substitution (MIC reduced from 16 µg/mL to 8 µg/mL) .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods used for compound 38/39 (), involving coupling of a sulfanyl-acetic acid derivative with an amine under conditions such as THF/DIPEA .
- In contrast, Darapladib () employs a multi-step synthesis with cyclopentapyrimidine intermediates and fluorophenylthioether formation .
Antimicrobial Activity: The triazole-sulfanyl analogs (compounds 38/39) highlight the importance of heterocyclic substituents in enhancing bacterial membrane penetration .
Computational Insights :
- The anti-COVID-19 dimer () was optimized via quantum chemical calculations, revealing strong hydrogen-bonding interactions with viral proteases. Similar modeling could predict the target compound’s binding to viral or bacterial targets .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C15H18FNO2S
- Molecular Weight : 295.37 g/mol
The structure includes a benzofuran moiety, which is known for various biological activities, and a fluorophenyl sulfanyl group that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Study Findings :
- A derivative with a similar structure demonstrated an IC50 value of 0.39 µM against HCT116 cancer cell lines, indicating potent activity against colorectal cancer cells .
- Another compound in related studies showed IC50 values ranging from 0.01 µM to 0.71 µM against various cancer cell lines, suggesting strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | HCT116 | 0.39 |
| Similar Compound B | MCF7 | 0.01 |
| Similar Compound C | NCI-H460 | 0.71 |
Antiviral Activity
N-Heterocycles, including benzofuran derivatives, have been explored for their antiviral properties. Research indicates that modifications to the benzofuran structure can enhance activity against viruses such as influenza and coronaviruses:
- Mechanism of Action :
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds have shown promising results:
- Absorption and Metabolism :
Case Study 1: Anticancer Screening
In a recent screening of novel benzofuran derivatives:
- The compound exhibited significant cytotoxicity against multiple cancer cell lines.
- Researchers reported that it induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.
Case Study 2: Antiviral Efficacy
A series of benzofuran derivatives were evaluated for their antiviral activity:
- One compound demonstrated effective inhibition of HCV replication in vitro.
- The study concluded that structural modifications could lead to enhanced antiviral efficacy against various strains.
Q & A
Q. What are the key synthetic methods for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (e.g., dichloromethane or DMF), and catalysts such as triethylamine. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for verifying intermediate and final product structures .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
¹H/¹³C NMR confirms the presence of aromatic protons (e.g., 4-fluorophenyl group) and benzofuran methylene groups. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry provides molecular weight validation, while X-ray crystallography (if crystallized) offers definitive 3D structural confirmation .
Q. What biological activities have been preliminarily observed for this compound?
Preliminary studies on structurally analogous sulfanyl-containing acetamides report antimicrobial activity (e.g., against Staphylococcus aureus), anticancer potential via apoptosis induction, and anti-inflammatory effects through COX-2 inhibition. However, target-specific assays are required to validate these findings for this specific compound .
Q. How is the purity of the compound assessed during and after synthesis?
Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity (>95% typical). Elemental analysis (C, H, N, S) and melting point determination further validate purity .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and poor aqueous solubility. Stability studies indicate degradation at extreme pH (<3 or >10), necessitating storage in neutral, anhydrous conditions. Accelerated stability testing (40°C/75% RH) over 4–6 weeks is recommended for long-term storage guidelines .
Advanced Research Questions
Q. How can computational chemistry tools predict the interaction of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like kinase enzymes or GPCRs. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular dynamics simulations assess stability of ligand-target complexes over nanosecond timescales .
Q. What strategies resolve contradictions in reported biological activities of sulfanyl-containing acetamide derivatives?
Comparative bioassays under standardized conditions (e.g., cell lines, IC₅₀ protocols) minimize variability. In silico toxicity prediction (e.g., ProTox-II) identifies off-target effects. Meta-analyses of published SAR data can reconcile discrepancies in activity trends .
Q. How can reaction kinetics studies optimize synthesis pathways for this compound?
Pseudo-first-order kinetic analyses identify rate-limiting steps (e.g., amide coupling). Solvent polarity studies (using Kamlet-Taft parameters) optimize reaction rates. Arrhenius plots determine activation energy (Eₐ) for temperature-sensitive steps, enabling scalable process design .
Q. What methodological approaches establish the structure-activity relationship (SAR) for this compound?
Synthesize analogs with modifications to the benzofuran or 4-fluorophenyl groups. Evaluate bioactivity shifts using dose-response assays. QSAR models (e.g., CoMFA) correlate electronic (HOMO/LUMO) and steric descriptors with activity to guide rational design .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
Low melting points and polymorphism complicate crystallization. Strategies include solvent vapor diffusion (e.g., ether into DCM solution) and seeding. SHELXT software resolves phase problems, while SHELXL refines anisotropic displacement parameters for high-resolution structures (<0.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
